molecular formula C8H5Br2F2NO2 B8265614 2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide

2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide

Cat. No.: B8265614
M. Wt: 344.94 g/mol
InChI Key: RDABDMJGPCYAIE-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide is an organic compound that features a brominated phenyl ring and a difluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide typically involves the following steps:

    Bromination: The starting material, 2-hydroxyphenyl, undergoes bromination using bromine in the presence of a suitable catalyst to yield 5-bromo-2-hydroxyphenyl.

    Acylation: The brominated phenyl compound is then reacted with difluoroacetic anhydride in the presence of a base such as pyridine to form the difluoroacetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.

    Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroacetamide group can enhance the compound’s stability and bioavailability, while the brominated phenyl ring can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methylpropionamide
  • N-(5-Bromo-2-hydroxyphenyl)-2-chloroacetamide
  • 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide

Uniqueness

2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide is unique due to the presence of both bromine and difluoroacetamide groups, which confer distinct chemical properties such as increased reactivity and stability. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F2NO2/c9-4-1-2-6(14)5(3-4)13-7(15)8(10,11)12/h1-3,14H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDABDMJGPCYAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NC(=O)C(F)(F)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.94 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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